
Dimethyltetramethoxydisilethylen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyltetramethoxydisilethylene is a silicon-based organic compound with the molecular formula C8H22O4Si2. It is known for its unique chemical structure, which includes two silicon atoms bonded to ethylene and methoxy groups. This compound is used in various industrial and scientific applications due to its distinctive properties.
Wissenschaftliche Forschungsanwendungen
Dimethyltetramethoxydisilethylene has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the preparation of silicone rubber and gels.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Vorbereitungsmethoden
Dimethyltetramethoxydisilethylene can be synthesized through several methods. One common synthetic route involves the reaction of bis(chloromethylsilyl)ethane with sodium methoxide in methanol. The reaction is carried out in an inert atmosphere at 25°C for four hours. The sodium salt by-product is filtered out, and the filtrate is concentrated to obtain the desired product with an 80% yield .
Analyse Chemischer Reaktionen
Dimethyltetramethoxydisilethylene undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanols and methanol.
Oxidation: Can be oxidized to form siloxanes under specific conditions.
Substitution: Reacts with halogens or other nucleophiles to replace methoxy groups with other functional groups.
Common reagents used in these reactions include water, oxygen, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism by which dimethyltetramethoxydisilethylene exerts its effects involves its ability to form stable bonds with other molecules. The silicon atoms in its structure can interact with various molecular targets, leading to the formation of stable complexes. These interactions are crucial in its applications in drug delivery and material science.
Vergleich Mit ähnlichen Verbindungen
Dimethyltetramethoxydisilethylene can be compared with other silicon-based compounds such as:
Dimethyldimethoxysilane: Similar in structure but with fewer methoxy groups.
Tetramethoxysilane: Contains four methoxy groups but lacks the ethylene linkage.
Trimethoxysilane: Has three methoxy groups and is often used in similar applications.
Dimethyltetramethoxydisilethylene is unique due to its specific combination of methoxy groups and ethylene linkage, which provides distinct properties and applications .
Eigenschaften
IUPAC Name |
2-[dimethoxy(methyl)silyl]ethyl-dimethoxy-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22O4Si2/c1-9-13(5,10-2)7-8-14(6,11-3)12-4/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGSXJLKKLOVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CC[Si](C)(OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
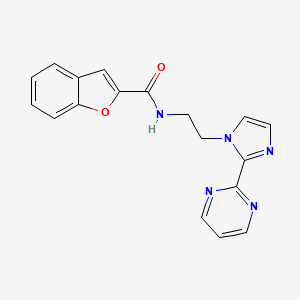
![N-(4-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}phenyl)thiophene-2-carboxamide](/img/structure/B2453799.png)
![2-chloro-1-{7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepin-5-yl}propan-1-one](/img/structure/B2453801.png)
![2-Chloro-N-[(1-methylindazol-6-yl)methyl]propanamide](/img/structure/B2453802.png)
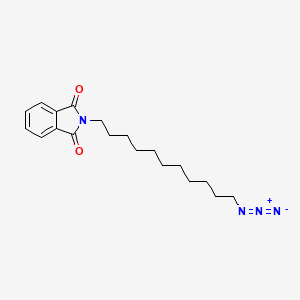
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B2453805.png)
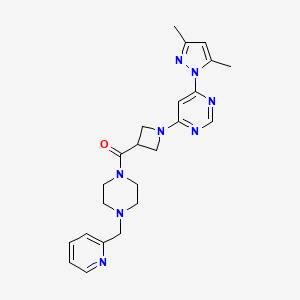

![5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B2453809.png)


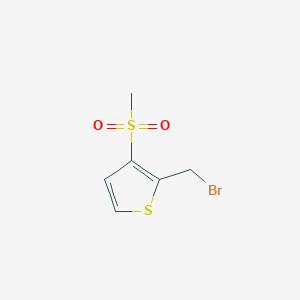
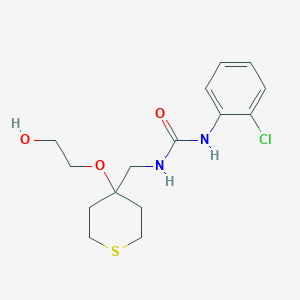
![N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2453819.png)
